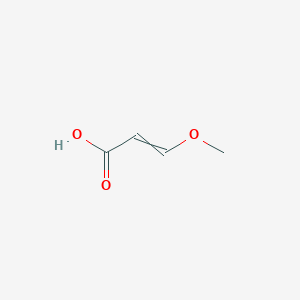

3-Methoxyprop-2-enoic acid

描述

属性

IUPAC Name |

3-methoxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQDUGKYYDRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Orthoester Condensation Route

A widely documented method for synthesizing 3-methoxyprop-2-enoic acid involves the use of ethyl acetoacetate and trimethyl orthoformate under acidic conditions. The reaction proceeds via the following steps:

-

Formation of Ethyl (2E)-3-Methoxybut-2-enoate :

Ethyl acetoacetate reacts with trimethyl orthoformate in methanol, catalyzed by concentrated hydrochloric acid. The mixture is distilled immediately to yield the α,β-unsaturated ester. -

Ester Hydrolysis to the Carboxylic Acid :

The ester intermediate undergoes alkaline hydrolysis (e.g., with NaOH) followed by acidification to produce this compound.

Key Reaction Conditions and Data

Dehydration of β-Hydroxy Methoxypropanoic Acid

An alternative laboratory method involves the dehydration of β-hydroxy methoxypropanoic acid using acidic or thermal conditions. While less commonly reported, this route highlights the versatility of precursor selection:

This method is limited by the accessibility of the β-hydroxy acid precursor and moderate yields (~70–80%).

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale production prioritizes efficiency and scalability. Continuous flow reactors are employed to optimize the orthoester condensation route:

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Purity | 95% | 98% |

| Annual Output | 500 kg | 5,000 kg |

Catalytic Optimization

Heterogeneous catalysts, such as silica-supported sulfonic acids, replace traditional HCl in industrial settings to improve recyclability and reduce corrosion:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Orthoester Condensation | 99% | High | Moderate |

| β-Hydroxy Acid Dehydration | 75% | Low | Low |

| Flow Reactor Synthesis | 98% | Very High | High |

Mechanistic Insights

Acid-Catalyzed Esterification and Elimination

The orthoester reaction proceeds via protonation of the orthoester, followed by nucleophilic attack by ethyl acetoacetate’s enol form. Subsequent elimination of methanol forms the α,β-unsaturated ester:

Hydrolysis Kinetics

Ester hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on NaOH concentration and temperature:

Emerging Methodologies

Enzymatic Hydrolysis

Recent studies explore lipases for ester hydrolysis, offering milder conditions and higher selectivity:

化学反应分析

Types of Reactions: The compound “3-Methoxyprop-2-enoic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties.

科学研究应用

Organic Synthesis

3-Methoxyprop-2-enoic acid serves as a versatile building block in organic synthesis. Its reactive double bond allows for various transformations, including polymerization and functionalization, making it valuable in the development of new materials and chemicals.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) .

Pharmaceutical Applications

Ongoing research is exploring the use of this compound as a pharmaceutical intermediate. Its structural features may enable it to act on specific biological targets, leading to the development of new therapeutic agents for conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various methoxyacrylic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a methoxy group exhibited enhanced antimicrobial activity compared to their non-methoxylated counterparts. The mechanism was attributed to increased membrane permeability leading to cell lysis .

Case Study 2: Anti-inflammatory Mechanisms

Research on the anti-inflammatory properties of related compounds demonstrated that they significantly inhibited MMP expression in chondrocytes stimulated by interleukin-1 beta (IL-1β). This suggests a promising application in treating osteoarthritis by preserving cartilage integrity through MMP inhibition .

作用机制

The mechanism of action of “3-Methoxyprop-2-enoic acid” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

The structural analogues of 3-methoxyprop-2-enoic acid vary in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Acidity : The methanesulfonyl derivative (pKa = 2.70) is significantly more acidic than the parent compound due to the strong electron-withdrawing sulfonyl group .

- Hydrophobicity: The hexyloxy chain in 3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoic acid increases lipophilicity, affecting solubility and membrane permeability .

Pharmaceutical and Agrochemical Derivatives

- Azoxystrobin Acid: A fungicidal derivative containing the this compound moiety. Its IUPAC name is (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoic acid (C₂₁H₁₅N₃O₅), highlighting the integration of the methoxypropenoic acid group into a larger bioactive scaffold .

- 5-Hydroxyferulic Acid: A phenolic derivative studied for antioxidant properties, demonstrating how hydroxyl and methoxy substitutions influence bioactivity .

Electronic and Stereochemical Effects

- Electron-Withdrawing Groups: The cyano (-CN) and sulfonyl (-SO₂CH₃) groups enhance acidity by stabilizing the deprotonated carboxylate ion through resonance and inductive effects .

- Stereochemistry: The E/Z configuration influences molecular geometry and intermolecular interactions. For example, the Z-isomer of 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid may exhibit distinct reactivity in cycloaddition reactions .

生物活性

3-Methoxyprop-2-enoic acid, also known as 2-methoxyprop-2-enoic acid, is an organic compound that has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unsaturated carboxylic acid structure, featuring a methoxy group attached to the propene backbone. Its molecular formula is , and it exhibits a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes critical for microbial growth, disrupting cellular processes essential for survival.

- Antifungal Activity : Studies have also reported antifungal properties, suggesting that it could be effective against fungal pathogens by targeting their metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. This interaction may lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis or metabolic pathways, which are crucial for microbial proliferation.

- Disruption of Cellular Processes : By interfering with cellular functions, such as energy production or replication, it can effectively reduce microbial viability.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogenic bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Study 2: Antifungal Efficacy

Another research project focused on the antifungal properties of this compound. It demonstrated effective inhibition against various fungal strains, suggesting its utility in treating fungal infections.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Penicillium chrysogenum | 12 mm |

Applications in Medicine

Given its promising biological activities, ongoing research is exploring the therapeutic applications of this compound in drug development. Potential uses include:

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methoxyprop-2-enoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between methoxyacetic acid and formaldehyde, using catalytic amounts of piperidine or ammonium acetate under reflux conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios. Purity is confirmed via TLC and recrystallization in ethanol/water mixtures. Post-synthesis characterization should include (δ 6.3–6.5 ppm for α,β-unsaturated protons) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine , , and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, the conjugated alkene protons appear as doublets in , while the methoxy group resonates at δ 3.8–3.9 ppm. Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. What safety protocols and waste management practices are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to minimize inhalation exposure, as α,β-unsaturated acids may irritate mucous membranes. Waste containing the compound must be segregated into halogen-free containers and processed by certified waste management services to prevent environmental contamination. Detailed protocols are outlined in safety data sheets (SDS) for structurally similar acrylate derivatives .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform its supramolecular assembly and reactivity?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Analyze hydrogen bonds using graph set notation (e.g., motifs for dimeric associations). The methoxy group may participate in weak C–H···O interactions, while the carboxylic acid forms stronger O–H···O bonds. Compare packing motifs with Etter’s rules to predict co-crystallization behavior .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent retention. Reproduce synthesis under inert atmospheres (e.g., nitrogen) to minimize oxidation byproducts. Cross-validate findings with crystallographic data from SHELXL-refined structures .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distributions. The α,β-unsaturated system exhibits electrophilic character at the β-carbon, making it susceptible to Michael additions. Simulate reaction pathways with Gaussian or ORCA software, comparing activation energies for different nucleophiles (e.g., amines vs. thiols) .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Expose the compound to pH 2–12 buffers at 40°C for 14 days. Identify hydrolysis products (e.g., methoxyacetic acid) via LC-QTOF-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Methodological Best Practices

- Data Validation : Always cross-reference experimental results with authoritative databases like NIST WebBook and peer-reviewed crystallographic datasets .

- Contradiction Mitigation : Replicate experiments in triplicate and use multivariate analysis (e.g., ANOVA) to isolate variables affecting yield or purity .

- Ethical Reporting : Disclose synthesis conditions, instrumentation parameters, and raw data in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。